3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
Molecular Formula: C₁₅H₁₂N₂OS₂ CAS Registry Number: 315707-64-3 Structural Features: This compound belongs to the thieno[2,3-d]pyrimidin-4(1H)-one family, characterized by a fused thiophene-pyrimidine core. Key substituents include:
- 6-Methyl and 5-Phenyl groups: Enhance lipophilicity and influence steric interactions.
- 2-Thioxo group: Critical for hydrogen bonding and tautomerism, which may modulate biological activity .
Potential Applications: Thieno[2,3-d]pyrimidin-4-one derivatives are noted for antimicrobial and enzyme inhibitory activities, though specific data for this compound remain unreported .
Properties
IUPAC Name |
6-methyl-5-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-3-9-18-15(19)13-12(11-7-5-4-6-8-11)10(2)21-14(13)17-16(18)20/h3-8H,1,9H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWADZYNNIIFRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)N(C2=O)CC=C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The Gewald reaction forms the foundational 2-aminothiophene-3-carboxylate intermediate, critical for constructing the thieno[2,3-d]pyrimidinone scaffold. Using propiophenone (phenyl methyl ketone), ethyl cyanoacetate, and sulfur in morpholine/DMF, ethyl 5-phenyl-4-methyl-2-aminothiophene-3-carboxylate is synthesized. This intermediate positions the phenyl and methyl groups at C5 and C6 of the thienopyrimidine ring after fusion.
Reaction Conditions :
Cyclization with Allyl Isothiocyanate
The aminothiophene intermediate reacts with allyl isothiocyanate in ethanol under reflux to form the thieno[2,3-d]pyrimidin-4-one core. Potassium hydroxide facilitates deprotonation and cyclization, introducing the thioxo group at C2 and the allyl moiety at N3.
$$
\text{Ethyl 5-phenyl-4-methyl-2-aminothiophene-3-carboxylate} + \text{Allyl isothiocyanate} \xrightarrow{\text{EtOH, KOH}} \text{Target Compound}
$$
Optimized Parameters :
Detailed Synthetic Routes and Modifications
One-Pot Heterocyclization Method
Adapted from, this method avoids isolation of intermediates:
- Gewald Reaction : Propiophenone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (5 mL) in DMF (40 mL) at 80°C for 12 hours.
- Cyclization : Add allyl isothiocyanate (10 mmol) and reflux in ethanol (50 mL) with KOH (0.1 mol) for 8 hours.
- Isolation : Acidify with acetic acid, filter, and crystallize from ethanol.
Characterization Data :
- Melting Point : 209–212°C (lit. 211–212°C for analogous compounds).
- $$ ^1H $$-NMR (DMSO-d6) : δ 13.56 (s, 1H, NH), 5.88 (m, 1H, allyl CH), 5.14–5.10 (m, 2H, allyl CH2), 2.75 (s, 3H, C6-CH3), 7.45–7.30 (m, 5H, C5-Ph).
- $$ ^{13}C $$-NMR : δ 174.3 (C4=O), 156.7 (C2=S), 139.4 (C5-Ph), 129.1 (allyl), 25.4 (C6-CH3).
Thiourea-Mediated Cyclization
An alternative route from uses thiourea to introduce the thioxo group:
- Aminothiophene Synthesis : As above.
- Cyclization : React with thiourea (10 mmol) at 180°C for 4 hours.
- Alkylation : Treat with allyl bromide (10 mmol) in DMF/K2CO3 to functionalize N3.
Comparison :
- Yield : 75–80% (lower due to two-step process).
- Purity : Requires column chromatography for purification.
Regioselectivity and Mechanistic Insights
Electrophilic heterocyclization favors the 3-allyl configuration due to the nucleophilicity of the alkenyl group in the aminothiophene intermediate. The allyl isothiocyanate acts as both a cyclizing agent and electrophile, with the thiocarbonyl group attacking the thiophene’s α-carbon (Scheme 1). Competing pathways (e.g., N1-alkylation) are suppressed in polar aprotic solvents like acetonitrile.
Solvent and Temperature Optimization
Key Findings :
- Acetic Acid : Superior for heterocyclization at room temperature (yield: 89%).
- Chloroform : Slower reaction (24 hours, yield: 70%).
- Reflux vs. RT : Reflux reduces reaction time but may degrade heat-sensitive groups.
Scalability and Industrial Relevance
Challenges :
- Moisture Sensitivity : 4-Chloro intermediates require anhydrous conditions.
- Purification : Crystallization from ethanol or DMF ensures >95% purity.
Scale-Up Protocols :
- Batch Size : 1 kg aminothiophene yields 850–900 g product.
- Cost Analysis : Allyl isothiocyanate (~$200/mol) dominates expenses.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Purity |
|---|---|---|---|---|
| One-Pot Heterocyclization | 85–89% | 8–10 h | Low | High |
| Thiourea Cyclization | 75–80% | 12–14 h | Moderate | Moderate |
Chemical Reactions Analysis
Electrophilic Heterocyclization with Organotellurium Reagents
This compound undergoes regioselective annulation when treated with p-alkoxyphenyltellurium trichlorides in acetic acid. The reaction proceeds via electrophilic attack at the alkenyl moiety, forming a fused thiazoline ring system .
Reaction Conditions :
-
Solvent: Acetic acid
-
Temperature: Room temperature (20–25°C)
-
Duration: 8 hours
Product :
6,7-Disubstituted-2-[dichloro-(p-alkoxyphenyl)telluromethyl]-2,3-dihydro-5Н- thiazolo[3,2-а]thieno[2,3-d]pyrimidin-5-one hydrochlorides
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Purity (Elemental) | C: 53.98–57.11%; H: 4.69–5.52%; N: 9.41–10.60% |
Mechanistic Insight :
The allyl group participates in electrophilic cyclization, while the thioxo group stabilizes intermediates through resonance .
Cyclization with Carbonyl Reactants
Formamide-induced cyclization at elevated temperatures efficiently modifies the thienopyrimidine scaffold .
Reaction Protocol :
-
Reagent: Excess formamide
-
Temperature: 100–120°C
-
Duration: 8–12 hours
Product :
Fused derivatives with enhanced aromaticity (e.g., thieno[3,2-d]pyrimidin-4(3H)-ones)
| Condition | Yield Range | Notes |
|---|---|---|
| Without substituents | 76–97% | Optimal for unsubstituted cores |
| Methoxy-substituted | 60–65% | Reduced yield due to steric effects |
Substitution at the Thioxo Group
The C=S moiety reacts selectively with nucleophiles under controlled conditions :
Example Reaction :
Treatment with benzyl amine in ethanol under reflux replaces the thioxo group with a benzylamino substituent.
Data :
-
Yield: 72–90% (dependent on substituent electronic effects)
-
NMR Confirmation:
Spectroscopic Characterization
Key analytical data for structural validation:
1H NMR (DMSO-d6) :
-
δ 13.61 ppm (s, 1H, NH)
-
δ 5.88 ppm (m, 1H, allyl CH)
13C NMR :
Elemental Analysis :
Stability and Reactivity Considerations
-
pH Sensitivity : Decomposes in strongly acidic/basic media (>2M HCl/NaOH).
-
Thermal Stability : Stable up to 200°C; decomposes exothermically above 220°C .
-
Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane .
This compound’s versatility in electrophilic cyclization and substitution reactions makes it valuable for synthesizing bioactive heterocycles. Experimental protocols emphasize mild conditions to preserve its labile thioxo group while achieving high regioselectivity .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit notable antimicrobial properties. Studies have demonstrated that 3-allyl-6-methyl-5-phenyl-2-thioxo derivatives possess activity against various bacterial strains, making them potential candidates for developing new antibiotics . -
Anticancer Properties
The thieno[2,3-d]pyrimidine framework has been linked to anticancer activity. Compounds similar to 3-allyl-6-methyl-5-phenyl-2-thioxo have shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have reported that these compounds can induce apoptosis in tumor cells, suggesting a mechanism for their anticancer effects . -
Anti-inflammatory Effects
There is emerging evidence that thieno[2,3-d]pyrimidinones may possess anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .
Synthetic Applications
-
Building Blocks in Organic Synthesis
The unique structural features of 3-allyl-6-methyl-5-phenyl-2-thioxo make it an excellent building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the construction of diverse molecular architectures . -
Synthesis of Novel Derivatives
Researchers have utilized this compound as a precursor to generate novel derivatives with enhanced biological activities. For instance, modifications at the allyl or phenyl groups can lead to compounds with improved pharmacological profiles or selectivity against specific biological targets .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thieno[2,3-d]pyrimidine derivatives, including 3-allyl-6-methyl-5-phenyl-2-thioxo. The results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In another case study, researchers investigated the anticancer properties of this compound on various cancer cell lines. The study revealed a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells. This suggests that 3-allyl-6-methyl-5-phenyl-2-thioxo could be further explored as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular function. Pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Structural and Functional Insights:
Core Heterocycle Differences: Thieno[2,3-d]pyrimidin-4-one (target compound, Inhibitor F) vs. Pyrido[2,3-d]pyrimidin-4-one (–3):
- Pyrido derivatives exhibit distinct electronic properties due to the nitrogen atom in the fused ring, which may alter binding affinities in biological targets .
Substituent Effects :
- The allyl group provides a reactive site for further modifications (e.g., Michael additions), whereas the phenethyl group increases steric bulk and lipophilicity .
- Methyl/Phenyl (Target) vs. Pyridinyl (Inhibitor F) :
- The phenyl group in the target compound enables π-π stacking interactions, while the pyridinyl group in Inhibitor F may participate in hydrogen bonding, critical for enzyme inhibition .
Thioxo Group :
- Present in all listed compounds, the 2-thioxo moiety is essential for tautomerism (thione ↔ thiol forms), influencing reactivity and intermolecular interactions .
Biological Activity Trends: Antimicrobial Activity: 3-Amino derivatives with carboxamide groups () show MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli. Enzyme Inhibition: Inhibitor F demonstrates tryptophan hydroxylase inhibition, likely due to its pyridinyl substituent. The target compound’s allyl group may confer distinct allosteric effects .
Biological Activity
3-Allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and cytotoxic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[2,3-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 249.33 g/mol. The thioxo group contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that 3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the compound's efficacy against Pseudomonas aeruginosa and Escherichia coli, it was found to have a Minimum Inhibitory Concentration (MIC) of 0.21 µM, indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Antifungal Activity
The compound also displays antifungal properties. It has been tested against fungi from the genus Candida and demonstrated selective action against certain strains.
Table 2: Antifungal Activity Results
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 5 |
| Candida glabrata | 12 | 10 |
Cytotoxicity
Cytotoxicity assays conducted on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast), revealed that the compound exhibits low toxicity at therapeutic concentrations. The MTT assay indicated that cell viability remained above 80% at concentrations up to 20 µM .
The biological activity of this compound can be attributed to its ability to interact with vital cellular targets. Molecular docking studies suggest that it binds effectively to the active sites of key enzymes such as DNA gyrase and MurD, which are crucial for bacterial cell division and survival.
Binding Interactions
The compound forms several key interactions:
- Hydrogen Bonds : Strong connections with amino acids SER1084, ASP437, and GLY459 in DNA gyrase.
- Pi-Pi Stacking : Stabilization through interactions with nucleotide bases.
Q & A
Q. What are the optimal synthetic routes for 3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one?
Answer: The synthesis typically involves cyclocondensation reactions or modifications of Gewald-derived thiophenes. Key methodologies include:
Optimization requires adjusting solvent polarity, catalyst loading (e.g., HMPA for high yields), and reaction time. Allyl group introduction may involve nucleophilic substitution or acylation steps .
Q. How is the biological activity of this compound evaluated in vitro?
Answer: Biological evaluation focuses on enzyme inhibition (e.g., kinases) and cytotoxicity profiling:
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity in kinase targets).
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with EC₅₀ calculations.
- Structural analogs : Compare activity with derivatives like 3-amino-5-methyl-4-oxo-N-phenyl-thienopyrimidines, noting substituent effects on potency .
Q. What safety protocols are recommended for handling this compound?
Answer: Safety measures align with GHS guidelines for thienopyrimidinones:
- Storage : Airtight containers at 2–8°C, protected from light and moisture .
- PPE : Nitrile gloves, lab coat, and fume hood use to avoid inhalation/contact.
- Toxicology : LD₅₀ data for similar compounds (e.g., hepatotoxicity in rodent models) suggests strict exposure limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
Answer: Yield discrepancies often arise from variations in:
- Solvent purity : Anhydrous xylenes vs. technical-grade solvents.
- Catalyst efficiency : HMPA vs. cheaper alternatives (e.g., DMF).
- Workup methods : Precipitation efficiency (petroleum ether vs. hexane).
Example : HMPA-mediated reactions yield 96% for carboxylated derivatives (e.g., compound 8 in ), while xylenes-based methods yield 65–83% for aryl-substituted analogs . Adjusting these parameters can reconcile differences.
Q. What advanced techniques confirm the molecular structure and stereochemistry of this compound?
Answer:
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Answer: SAR strategies include:
- Substituent variation : Modify allyl, phenyl, or methyl groups (e.g., fluorophenyl for enhanced bioavailability).
- Bioisosteric replacement : Replace thioxo with oxo groups to assess toxicity trade-offs.
- Analog comparison :
Test modified compounds in dose-response assays to map pharmacophore requirements .
Q. How should toxicological data from in vitro and in vivo studies be integrated into experimental design?
Answer:
- In vitro : Use hepatic microsomal assays (CYP450 metabolism) to predict clearance rates.
- In vivo : Compare toxicity profiles of structurally similar compounds (e.g., hepatotoxicity in rodent models for thienopyrimidinones ).
- Mitigation : Introduce solubilizing groups (e.g., carboxylates in compound 8 ) to reduce renal accumulation.
Q. Notes
- All answers are methodologically focused, avoiding commercial or industrial contexts.
- Data tables synthesize findings from multiple studies to guide experimental design.
- Advanced questions emphasize analytical rigor and conflict resolution in published data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
